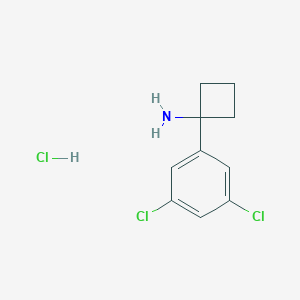

1-(3,5-Dichlorophenyl)cyclobutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)cyclobutan-1-amine;hydrochloride, also known as DPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPCA is a cyclic amine that contains two chlorine atoms and a cyclobutane ring in its structure. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Enantioselective Synthesis : Amine-substituted cyclobutanes, like 1-(3,5-Dichlorophenyl)cyclobutan-1-amine, are crucial in producing biologically active compounds with multiple substituents and stereocenters. A method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination has been developed, offering significant advancements in the synthesis of these compounds (Feng, Hao, Liu, & Buchwald, 2019).

Organocatalyzed Reactions : Studies have demonstrated the involvement of amine-substituted cyclobutanes in organocatalyzed reactions, specifically in the Michael addition of aldehydes to nitro alkenes. This process has implications for the synthesis of complex organic compounds (Patora-Komisarska et al., 2011).

Photodimerization Studies : The structure and behavior of chlorophenyl-substituted cyclobutanes under photodimerization conditions have been investigated. This research provides insights into the fundamental chemical processes and potential applications in photochemistry (Busetti, Valle, Zanotti, & Galiazzo, 1980).

Amination Reactions : Research has been conducted on intramolecular amination reactions involving nonclassical cyclopropylmethyl cations, leading to derivatives of cyclobutane. These studies contribute to the understanding of amination processes and the synthesis of complex cyclobutane-based compounds (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Catalysis in Organic Synthesis : Cyclobutane-based compounds have been used in solvent-free copper-catalyzed amination reactions of aryl halides, demonstrating their potential as ligands or reagents in organic synthesis (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Biological Applications

- Monoamine Oxidase Inactivators : Studies on 1-Phenylcyclobutylamine, a similar compound, have shown its role as both a substrate and an inactivator of monoamine oxidase (MAO), suggesting potential biological applications of related cyclobutylamines in neuroscience and pharmacology (Silverman & Zieske, 1986).

properties

IUPAC Name |

1-(3,5-dichlorophenyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10;/h4-6H,1-3,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMNOMGVYBRHBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)

![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)